molecular formula C18H21NO4S B1275354 Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate CAS No. 439095-25-7

Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate

Cat. No.: B1275354
CAS No.: 439095-25-7
M. Wt: 347.4 g/mol
InChI Key: CYYGRFHGTQAQJW-UHFFFAOYSA-N
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Description

Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate is a synthetic organic compound with the molecular formula C₁₈H₂₁NO₄S and a molecular weight of 347.43 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate moiety, and a phenylsulfonyl-substituted propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate typically involves the reaction of benzyl chloroformate with N-[2-methyl-1-(phenylsulfonyl)propyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate moiety can inhibit enzymes by carbamylating active site residues, thereby affecting enzyme activity. Additionally, the phenylsulfonyl group may interact with cellular proteins, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

  • Benzyl N-[2-methyl-1-(phenylsulfonyl)ethyl]-carbamate
  • Benzyl N-[2-methyl-1-(phenylsulfonyl)butyl]-carbamate
  • Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-urea

Comparison: Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate is unique due to its specific substitution pattern on the propyl chain, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable tool in research and development .

Properties

IUPAC Name

benzyl N-[1-(benzenesulfonyl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14(2)17(24(21,22)16-11-7-4-8-12-16)19-18(20)23-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYGRFHGTQAQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395856
Record name Benzyl [1-(benzenesulfonyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-25-7
Record name Benzyl [1-(benzenesulfonyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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